molecular formula C20H15BrClNOS B11532645 N-(4-bromophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide

N-(4-bromophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide

Cat. No.: B11532645
M. Wt: 432.8 g/mol
InChI Key: MBXATDCEGFNYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals

Properties

Molecular Formula

C20H15BrClNOS

Molecular Weight

432.8 g/mol

IUPAC Name

N-(4-bromophenyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide

InChI

InChI=1S/C20H15BrClNOS/c21-16-5-9-18(10-6-16)23-20(24)15-3-1-14(2-4-15)13-25-19-11-7-17(22)8-12-19/h1-12H,13H2,(H,23,24)

InChI Key

MBXATDCEGFNYPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-bromobenzoic acid with an amine under dehydrating conditions.

    Introduction of the Sulfanyl Group: The 4-chlorophenylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated benzene derivative.

    Final Coupling: The final step involves coupling the two intermediates under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine or chlorine atoms, potentially leading to dehalogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated derivatives.

    Substitution: Various substituted benzamides depending on the substituents introduced.

Scientific Research Applications

N-(4-bromophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of halogenated benzamides on biological systems.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-4-{[(4-fluorophenyl)sulfanyl]methyl}benzamide
  • N-(4-chlorophenyl)-4-{[(4-bromophenyl)sulfanyl]methyl}benzamide
  • N-(4-bromophenyl)-4-{[(4-methylphenyl)sulfanyl]methyl}benzamide

Uniqueness

N-(4-bromophenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide is unique due to the specific combination of bromine and chlorine atoms, which can impart distinct chemical and biological properties. These halogen atoms can influence the compound’s reactivity, stability, and interactions with biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.